molecular formula C7H14OS B3377624 (1R,2R)-2-Methylthiocyclohexanol CAS No. 134108-72-8

(1R,2R)-2-Methylthiocyclohexanol

Cat. No.: B3377624
CAS No.: 134108-72-8
M. Wt: 146.25 g/mol
InChI Key: GCZNMCLRWMSTKN-RNFRBKRXSA-N
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Description

(1R,2R)-2-Methylthiocyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a methylthio group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylthiocyclohexanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the nucleophilic substitution of a suitable cyclohexane derivative with a methylthio group, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of strong bases or acids to facilitate the substitution and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylthiocyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methylthio group can introduce a variety of functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Methylthiocyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands .

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biochemical processes .

Medicine

Its chiral nature can be exploited to develop drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. For example, its incorporation into polymers can enhance their mechanical strength and thermal stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Methylthiocyclohexanol is unique due to the presence of both a methylthio group and a hydroxyl group on a cyclohexane ring. This combination of functional groups and the specific stereochemistry confer distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(1R,2R)-2-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNMCLRWMSTKN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-2-Methylthiocyclohexanol
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(1R,2R)-2-Methylthiocyclohexanol
Reactant of Route 4
(1R,2R)-2-Methylthiocyclohexanol
Reactant of Route 5
(1R,2R)-2-Methylthiocyclohexanol
Reactant of Route 6
(1R,2R)-2-Methylthiocyclohexanol

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